5-Isoxazolol, 3-phenyl-

描述

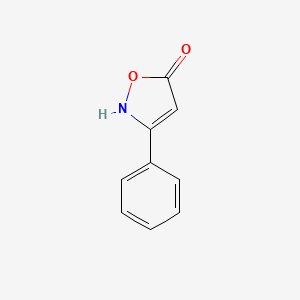

5-Isoxazolol, 3-phenyl- is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Isoxazolol, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isoxazolol, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Isoxazolol, 3-phenyl- is an organic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of 5-Isoxazolol, 3-phenyl-, including its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Isoxazolol, 3-phenyl- is with a molecular weight of approximately 161.16 g/mol. Its structure features a phenyl group attached to the isoxazole ring, which contributes to its aromatic properties and potential biological activities.

Synthesis Methods

Various synthetic routes have been developed for the preparation of 5-Isoxazolol, 3-phenyl-. Common methods include:

- 1,3-Dipolar Cycloaddition Reactions : This method involves the reaction of nitrile oxides with alkenes or alkynes to form isoxazole derivatives.

- Condensation Reactions : These involve the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds.

Biological Activity

Research indicates that 5-Isoxazolol, 3-phenyl- exhibits notable biological activities:

- Antimicrobial Activity : The compound has shown promising results in inhibiting various bacterial strains. Studies suggest that it may function as an enzyme inhibitor and antimicrobial agent, making it a candidate for developing new antibiotics .

- Antitubercular Properties : Similar isoxazole derivatives have been studied for their efficacy against Mycobacterium tuberculosis, showing potential as effective antimycobacterial agents due to low cytotoxicity towards eukaryotic cells and high selectivity towards other microorganisms .

Interaction Studies

Key findings from interaction studies reveal that 5-Isoxazolol, 3-phenyl- interacts with several biological molecules:

- It has been noted for its ability to bind with high affinity to multiple receptors, indicating its potential use in drug development targeting various diseases.

- The compound's unique arrangement of functional groups allows it to act as both an enzyme inhibitor and an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 5-Isoxazolol, 3-phenyl-. Below is a table summarizing these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Phenylisoxazole | C9H7N O | Lacks hydroxyl group; primarily studied for neuroactivity. |

| 5-Methylisoxazole | C6H7N O | Methyl substitution alters reactivity and solubility. |

| 4-Isopropylisoxazole | C10H13N O | Isopropyl group enhances lipophilicity; studied for anti-inflammatory effects. |

Case Studies

Recent studies have focused on the pharmacological potential of 5-Isoxazolol, 3-phenyl-. For instance:

- Antimicrobial Efficacy : A study demonstrated that derivatives of isoxazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the isoxazole core could enhance activity against resistant strains .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions on the isoxazole ring can dramatically influence biological activity. This has led to the identification of novel compounds with improved efficacy against M. tuberculosis while minimizing toxicity .

科学研究应用

Synthesis of 5-Isoxazolol, 3-phenyl-

The synthesis of isoxazole derivatives, including 5-Isoxazolol, 3-phenyl-, has been achieved through various methods. Notably, the synthesis often involves cycloaddition reactions or the use of specific reagents to facilitate the formation of the isoxazole ring. For example, one study reported a method for synthesizing nitromethyl-substituted isoxazoles via [3+2] cycloaddition reactions with high yields and regioselectivity .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of isoxazole derivatives. For instance, a series of isoxazole derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines such as B16-F1 and MCF-7. These compounds exhibited moderate to potent activity, with some derivatives showing IC50 values in the micromolar range .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | B16-F1 | 5 |

| Compound C | Colo205 | 12 |

In another study, specific isoxazole compounds were found to inhibit tumor growth in mouse models, indicating their potential for further development as therapeutic agents .

Xanthine Oxidase Inhibition

5-Isoxazolol, 3-phenyl- and its derivatives have also been studied for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to gout and other conditions. Certain derivatives showed significant inhibitory activity in the micromolar range .

Antitumor Efficacy Study

A notable case study involved the evaluation of a novel isoxazole-carboxamide derivative against multiple cancer cell lines. The study reported that this derivative displayed strong antiproliferative effects across various types of cancer cells, suggesting its broad-spectrum potential as an anticancer agent .

Mechanistic Insights into Anticancer Activity

Research has also focused on understanding the mechanisms behind the anticancer activity of isoxazole derivatives. One study highlighted that certain compounds could downregulate key signaling pathways involved in tumor growth and survival, such as STAT3 phosphorylation in colon cancer cells .

化学反应分析

Oxidation and Reduction Reactions

The isoxazole ring demonstrates stability under controlled oxidation and reduction conditions. For example:

-

Oxidation : 3-Phenyl-5-methylisoxazole derivatives undergo sulfonation with chlorosulfonic acid to form sulfonyl chlorides, which are precursors to sulfonamides. For instance, reacting 3-phenyl-4-(4-chlorosulfonyl-phenyl)-5-methylisoxazole with hydroxylamine yields N-hydroxysulfonamide derivatives (59–68% yield) .

-

Reduction : Corey-Bakshi-Shibata reduction of isoxazole-linked ketones using dimethyl sulfide borane produces chiral alcohols, enabling stereoselective synthesis .

Nucleophilic Substitution

The chlorine atom in 3-phenyl-5-chloroisoxazole undergoes nucleophilic displacement with alkoxy or thioalkoxy groups under mild conditions:

This method reduces production costs compared to traditional routes using expensive catalysts .

Cycloaddition and Cyclization

Isoxazoles are synthesized via [3+2] cycloaddition or cycloisomerization:

-

Cycloisomerization : Acetylenic oximes react with AuCl₃ to form 3,5-disubstituted isoxazoles (>80% yield) .

-

[3+2] Cycloaddition : Aldehydes and N-hydroximidoyl chlorides generate dihydroisoxazoles, which oxidize to isoxazoles regioselectively .

Sulfonation and Sulfonamide Formation

Sulfonation at the 4-position expands functional diversity:

| Step | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1 | ClSO₃H in CH₂Cl₂, 0–10°C, 9–11h | 3-Phenyl-4-(4-chlorosulfonyl)isoxazole | 59% | |

| 2 | NH₂OH in dioxane/H₂O, 25°C, 8–20h | N-Hydroxysulfonamide derivatives | 54–68% |

These sulfonamides are intermediates for pharmaceuticals like valdecoxib .

Lithiation and Functionalization

3-Phenylisoxazoles undergo lithiation at the 4-position, enabling carboxylation or alkylation:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 3-Phenyl-5-methoxyisoxazole | n-BuLi, CO₂ | 4-Carboxyisoxazole derivative | 75% | |

| 3-Phenyl-5-chloroisoxazole | n-BuLi, CH₃I | 4-Methyl-3-phenylisoxazole | 74% |

These reactions demonstrate the versatility of isoxazole in introducing electron-withdrawing or lipophilic groups .

Biological Activity and Interactions

While not a direct chemical reaction, modifications to 3-phenylisoxazole enhance bioactivity:

-

Anticancer : 3-Phenylisoxazole derivatives with fluorinated substituents inhibit tubulin polymerization (IC₅₀: 0.04–12 µM) .

-

Anti-inflammatory : 4,5-Dihydro-3,5-diphenylisoxazole analogs reduce inflammation by targeting phospholipase A₂ .

Comparative Analysis of Key Reactions

| Reaction Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, NaOMe, thiophenol | Cost-effective, high yield | Limited to 5-position |

| Sulfonation | ClSO₃H, NH₂OH | Versatile for drug synthesis | Requires harsh conditions |

| Lithiation | n-BuLi, CO₂/CH₃I | Precise functionalization | Sensitive to moisture/air |

Synthetic Pathways

The compound is synthesized via:

属性

IUPAC Name |

3-phenyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZNCUHIYJBAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N-PHENYLMALEISOIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901168, DTXSID80945940 | |

| Record name | 3-Phenyl-1,2-oxazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7713-79-3, 23253-51-2 | |

| Record name | N-PHENYLMALEISOIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylmaleisoimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-1,2-oxazol-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。